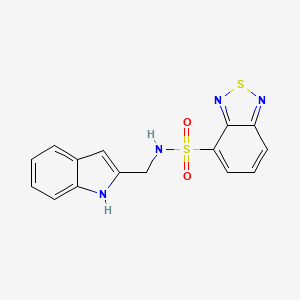![molecular formula C13H18FNO3S B7573067 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine, also known as E-4031, is a chemical compound that is commonly used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. E-4031 is widely used to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis.
Mecanismo De Acción
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. This leads to prolongation of the action potential duration and QT interval, which can increase the risk of arrhythmias. 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine has also been shown to have off-target effects on other ion channels, including the hERG channel, which is also involved in cardiac repolarization.
Biochemical and physiological effects:
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine has been shown to have a number of biochemical and physiological effects. It prolongs the action potential duration and QT interval in cardiac myocytes, which can increase the risk of arrhythmias. 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine has also been shown to have off-target effects on other ion channels, including the hERG channel, which can further increase the risk of arrhythmias. In addition, 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine has been shown to inhibit the proliferation of human cancer cells in vitro, suggesting potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine in lab experiments is its selectivity for the Ikr channel. This allows researchers to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis with a high degree of specificity. However, 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine also has off-target effects on other ion channels, which can complicate data interpretation. In addition, 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine has a relatively short half-life, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are a number of future directions for research involving 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine. One area of interest is the development of more selective Ikr blockers that do not have off-target effects on other ion channels. Another area of interest is the investigation of the anticancer activity of 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine and related compounds. Finally, 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine could be used to investigate the role of Ikr in other physiological processes, such as insulin secretion and neuronal function.
Métodos De Síntesis
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine can be synthesized using a multistep process. The first step involves the reaction of 2-fluorobenzyl chloride with 2-ethylmorpholine to form 2-ethyl-4-(2-fluorobenzyl)morpholine. This intermediate is then reacted with sodium hydrosulfide to form 2-ethyl-4-[(2-fluorobenzyl)sulfanyl]morpholine. Finally, oxidation of the sulfide with hydrogen peroxide in the presence of acetic acid yields 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine.
Aplicaciones Científicas De Investigación
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine is commonly used in scientific research to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis. It has been shown to be a potent and selective blocker of Ikr in both human and animal studies. 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine has been used to study the effects of Ikr blockade on action potential duration, QT interval, and arrhythmia susceptibility in isolated cardiac myocytes, intact hearts, and in vivo animal models.
Propiedades
IUPAC Name |
2-ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-2-12-9-15(7-8-18-12)19(16,17)10-11-5-3-4-6-13(11)14/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJYCWPVKLGANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)
![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)